Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate
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Overview
Description
Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate and methyl isocyanate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-methyl-3-oxo-1,2,4-triazine-1,6(2H)-dicarboxylate: A closely related compound with similar structural features.
Diethyl 5-methyl-3-oxo-3,4-dihydro-1,2,4-triazine-1,6(2H)-dicarboxylate: Another triazine derivative with slight modifications in the substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
26154-45-0 |
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Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
diethyl 5-methyl-3-oxo-2,4-dihydro-1,2,4-triazine-1,6-dicarboxylate |
InChI |
InChI=1S/C10H15N3O5/c1-4-17-8(14)7-6(3)11-9(15)12-13(7)10(16)18-5-2/h4-5H2,1-3H3,(H2,11,12,15) |
InChI Key |
IRUJNMMLVZSNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NN1C(=O)OCC)C |
Origin of Product |
United States |
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